1-Amino-3-(4-methylphenoxy)propan-2-ol
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Overview
Description
1-Amino-3-(4-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of an amino group, a phenoxy group, and a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
1-Amino-3-(4-methylphenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. It is known to bind to beta-adrenergic receptors, inhibiting the normal epinephrine-mediated sympathetic actions such as increased heart rate. This results in decreased preload and blood pressure, making it useful in the treatment of hypertension .
Comparison with Similar Compounds
- 1-(4-Amino-3-methylphenoxy)propan-2-ol
- 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
- 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Comparison: 1-Amino-3-(4-methylphenoxy)propan-2-ol is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound for targeted research and applications .
Biological Activity
1-Amino-3-(4-methylphenoxy)propan-2-ol is an organic compound notable for its potential pharmacological applications, particularly in the treatment of cardiovascular diseases. This compound exhibits biological activity primarily through its interaction with beta-adrenergic receptors, which are critical in regulating heart rate and blood pressure. The following sections delve into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol
- CAS Number : 55776-85-7
This compound functions as a β-adrenergic receptor antagonist . By blocking the effects of catecholamines such as adrenaline and noradrenaline, it leads to a decrease in heart rate and blood pressure. This mechanism makes it a candidate for treating conditions like hypertension and other cardiovascular disorders .
Cardiovascular Effects
Research has demonstrated that this compound can effectively modulate cardiovascular functions. In vitro studies have shown that it interacts with beta-receptors, influencing heart rate and vascular resistance. For instance, binding assays have indicated a significant affinity for β1 and β2 adrenergic receptors, suggesting potential therapeutic benefits in managing heart-related conditions.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of compounds structurally related to this compound. For example, derivatives have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the compound may possess additional applications in combating bacterial infections .
Study on Cardiovascular Activity
A study published in the Journal of Medicinal Chemistry evaluated various analogs of beta-blockers, including those similar to this compound. The results indicated that these compounds exhibited significant hypotensive effects due to their adrenolytic properties, confirming their potential use in clinical settings for hypertension management .
Antimicrobial Research
In a separate investigation focused on synthetic 1,3-bis(aryloxy)propan-2-amines, researchers found that certain derivatives inhibited the growth of Gram-positive bacteria at low micromolar concentrations. The minimal inhibitory concentrations (MIC) ranged from 5.99 to 28.58 μM against various strains, highlighting the compound's potential as an antibacterial agent .
Data Table: Biological Activity Overview
Properties
CAS No. |
55776-85-7 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-amino-3-(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 |
InChI Key |
AWPYDAIDERIOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN)O |
Origin of Product |
United States |
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